molecular formula C18H18N4O5 B3312652 5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946324-76-1

5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3312652
CAS No.: 946324-76-1
M. Wt: 370.4 g/mol
InChI Key: HDNRNDFXORQIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemically synthesized small molecule based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and anticancer drug discovery . This scaffold is known for its structural similarity to purine bases, allowing it to act as a ligand for various critical biological receptors and enzymes . Pyrido[2,3-d]pyrimidine derivatives have demonstrated a remarkable ability to interact with multiple cancer therapeutic targets. These include, but are not limited to, key kinases such as the tyrosine-protein kinase transforming protein Abl, mitogen-activated protein kinases (e.g., p38 MAPK), cyclin-dependent kinases (CDK4/6), and the mTOR signaling pathway . Specifically, derivatives featuring a dione (or dione) structure at the 2,4-positions of the pyrido[2,3-d]pyrimidine core have been investigated as potent blockers of the RAF-MEK-ERK signaling pathway, a crucial cascade constitutively activated in many tumors . The structural modifications on this core, such as the 5-ethoxy and 3-(4-nitrobenzyl) substitutions, are typically explored to fine-tune the compound's potency, selectivity, and physicochemical properties during structure-activity relationship (SAR) studies . This makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, investigating kinase inhibition, and developing novel targeted cancer therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethoxy-1,6-dimethyl-3-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-4-27-15-11(2)9-19-16-14(15)17(23)21(18(24)20(16)3)10-12-5-7-13(8-6-12)22(25)26/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRNDFXORQIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in cancer therapy and as anti-inflammatory agents. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

The compound's structure can be described as follows:

  • Chemical Formula: C16H18N4O3
  • Molecular Weight: 302.34 g/mol
  • CAS Number: 946324-80-7

Synthesis

Synthesis methods for pyrido[2,3-d]pyrimidine derivatives typically involve multi-step reactions including cyclization and functional group modifications. For this compound, the synthetic route may include:

  • Formation of the pyrimidine core.
  • Introduction of the ethoxy and nitrobenzyl substituents.
  • Purification and characterization through techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For example:

  • Cell Line Studies: The compound was tested against various cancer cell lines (e.g., MDA-MB-231 for breast cancer) showing promising inhibitory effects with IC50 values indicating effective cytotoxicity.
CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-23127.6

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Cell Proliferation: The compound appears to inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis: Evidence suggests activation of caspase cascades leading to programmed cell death in cancer cells.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit:

  • Anti-inflammatory Effects: Similar compounds in this class have shown potential in reducing inflammation markers.
  • Antiviral Activity: Some studies suggest that pyrido[2,3-d]pyrimidines can inhibit viral replication.

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antitumor Activity: A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring enhanced activity against MDA-MB-231 cells .
  • Antiviral Evaluation: Research indicated that certain pyrido derivatives could inhibit viral infections by targeting viral enzymes essential for replication .

Scientific Research Applications

Medicinal Chemistry

5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown promise in various therapeutic areas:

  • Antitumor Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural similarity to known antibiotics suggests potential use as a lead compound for developing new antimicrobial agents .

Pharmacological Studies

Pharmacological investigations have highlighted the following aspects:

  • Mechanism of Action : Preliminary studies suggest that the compound may act by inhibiting specific enzymes involved in cellular processes such as proliferation and apoptosis in cancer cells .
  • Bioavailability and Metabolism : Studies focusing on the pharmacokinetics of related compounds indicate that modifications in the ethoxy and nitrobenzyl groups can enhance solubility and bioavailability, making them more effective as drug candidates .

Materials Science

The unique chemical structure of this compound allows for applications beyond pharmacology:

  • Organic Electronics : Research has explored the use of pyrido-pyrimidine derivatives in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .
  • Photovoltaic Devices : The compound's ability to form stable thin films makes it a candidate for use in solar cell technology, where it can enhance charge transport properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell growth
AntimicrobialEfficacy against bacterial strains
Enzyme InhibitionTargeting specific cellular enzymes

Table 2: Structural Modifications and Their Effects

ModificationImpact on ActivityReference
Ethoxy GroupImproved solubility
Nitrobenzyl SubstitutionEnhanced antimicrobial properties

Case Study 1: Antitumor Activity

A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives revealed that compounds with similar structures to 5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Organic Electronics

In a recent investigation into OLED materials, researchers synthesized a derivative based on the core structure of this compound. The resulting material demonstrated high efficiency and stability when incorporated into device architectures, suggesting its viability for commercial applications in display technologies.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Substituents Molecular Weight HOMO-LUMO Gap (eV) Key Structural Features References
Target Compound 5-ethoxy, 1,6-dimethyl, 3-(4-nitrobenzyl) 413.37* ~3.9 (estimated) Strong electron-withdrawing nitro group; ethoxy enhances solubility
3-methyl-1-(2,3,4-trifluorophenyl) derivative (2o) 3-methyl, 1-(2,3,4-trifluorophenyl) 335.27 3.91 Trifluorophenyl increases lipophilicity; HOMO localized on pyrido ring
6a (hydroxybenzoyl derivative) 6-(2-hydroxy-5-methylbenzoyl), 1-methyl 310.17 3.93 Hydroxybenzoyl introduces hydrogen-bonding capability; planar structure
1,3,5-trimethyl derivative 1,3,5-trimethyl 205.21 Compact structure; methyl groups reduce steric hindrance
5,6-dimethyl derivative 5,6-dimethyl 191.19 Electron-donating methyl groups; limited conjugation

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s 4-nitrobenzyl group lowers the LUMO energy compared to electron-rich substituents (e.g., methyl), enhancing electrophilic reactivity .
  • Ethoxy and methyl groups improve solubility relative to halogenated analogs (e.g., 2o) but may reduce membrane permeability due to increased polarity .
  • Dihedral angles between the pyrido ring and aryl substituents (e.g., 88.2° in diethylphenyl analog 2n) suggest non-planar conformations that influence binding interactions .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in the target compound) correlate with enhanced binding to enzymatic targets like kinases or PPO due to improved electron acceptor capacity .
  • Bulkier substituents (e.g., 4-nitrobenzyl) may hinder activity in sterically constrained binding pockets compared to smaller groups (e.g., methyl) .

Key Observations :

  • The 4-nitrobenzyl group may require protective strategies during synthesis to prevent nitro reduction .
  • Multicomponent reactions using catalysts like [Et3NH][HSO4] enable efficient diversification of pyridopyrimidine scaffolds .

Q & A

Q. What are the standard synthetic routes for 5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves:

  • Cyclocondensation : Formation of the pyrido[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., ethanol or DMF as solvents).
  • Substitution reactions : Introduction of the 4-nitrobenzyl group at position 3 using nucleophilic alkylation or coupling agents.
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction time (6–12 hours) and temperature (60–100°C) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify substituent positions and stereochemistry. For example, the 4-nitrobenzyl group’s aromatic protons appear as distinct doublets in the δ 7.5–8.5 ppm range .
  • Mass Spectrometry (LCMS/HRMS) : Confirms molecular weight (e.g., [M+H]+^+ peaks) and detects impurities.
  • Elemental Analysis : Validates empirical formula (e.g., C19_{19}H18_{18}N4_{4}O5_{5}) with ≤0.3% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions, while ethanol minimizes side reactions during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% through uniform heating .
  • Catalyst screening : Use of K2_2CO3_3 or Et3_3N as bases in alkylation steps to suppress by-products like N-oxide derivatives .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

  • Assay standardization : Compare results under consistent conditions (e.g., pH 7.4 buffer, 37°C, and ATP concentration for kinase assays).
  • Structural analogs : Test derivatives (e.g., replacing the 4-nitrobenzyl group with 4-fluorobenzyl) to isolate substituent-specific effects .
  • Meta-analysis : Cross-reference data with orthogonal assays (e.g., fluorescence-based vs. radiometric kinase activity measurements) .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent variation : Synthesize analogs with modifications at the ethoxy (position 5) or nitrobenzyl (position 3) groups to assess impact on bioactivity.
  • Biological profiling : Screen analogs against target enzymes (e.g., eEF-2K or tyrosine kinases) using dose-response curves and molecular docking .
  • QSAR modeling : Use computational tools to correlate electronic (e.g., Hammett constants) or steric parameters with activity trends .

Q. How should experimental design account for batch-to-batch variability in biological assays?

  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experiment variability .
  • Replication : Perform triplicate runs per batch, with statistical validation (e.g., ANOVA, p < 0.05).
  • Stability testing : Monitor compound degradation under assay conditions (e.g., PBS buffer at 37°C for 24 hours) via HPLC .

Q. What methodologies address discrepancies in computational vs. experimental binding affinity predictions?

  • Docking refinement : Incorporate molecular dynamics simulations to account for protein flexibility (e.g., 100 ns trajectories for kinase active sites).
  • Free energy calculations : Use MM-PBSA/GBSA to improve binding energy accuracy (±1 kcal/mol vs. experimental ΔG) .
  • Crystallographic validation : Resolve X-ray structures of compound-enzyme complexes to verify binding poses .

Methodological Considerations for Data Interpretation

Q. How to design a robust study to evaluate environmental or metabolic stability?

  • Environmental simulation : Use OECD guidelines for hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis light exposure) to assess persistence .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Ecotoxicity assays : Test effects on model organisms (e.g., Daphnia magna) using OECD 202 protocols .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for IC50_{50}/EC50_{50} values (n ≥ 3 replicates) .

Contingency Planning for Common Challenges

  • Low synthetic yields : Optimize stoichiometry (e.g., 1.2 eq. of alkylating agent) and use scavengers (e.g., molecular sieves) to remove water .
  • Unexpected by-products : Characterize via 1^1H NMR and redesign protecting groups (e.g., Boc for amine intermediates) .
  • Bioactivity plateaus : Test higher concentrations (up to 100 μM) or use synergy studies with known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.